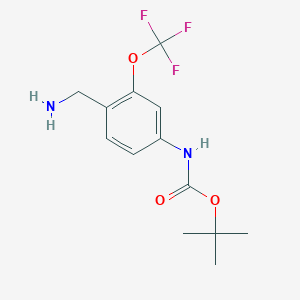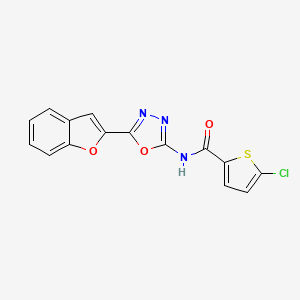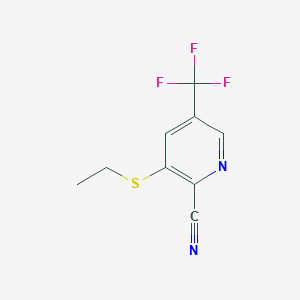![molecular formula C27H24F3N3O2S B2508958 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 370847-04-4](/img/structure/B2508958.png)
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a hexahydroquinoline ring, a sulfanyl group (-SH), and an acetamide group (-CONH2). These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a hexahydroquinoline ring. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. The various functional groups present in the molecule could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to significantly influence the chemical properties of the compounds it’s part of .Applications De Recherche Scientifique
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, closely related to the compound , reveals significant insights into their structural aspects and properties. For example, studies on compounds with similar structures have highlighted their potential in forming gels and crystalline solids upon treatment with mineral acids, showcasing the versatility of these compounds in material science applications. These materials have been found to exhibit unique fluorescence properties, making them candidates for use in fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).
Luminescent Materials
Further research into dihydrothieno[2,3-c] isoquinolines, compounds with structural similarities, has explored their application as luminescent materials. These compounds have demonstrated potential as corrosion inhibitors as well, indicating their utility in protective coatings and materials science. The photophysical characteristics of these materials have been extensively studied, suggesting applications in the development of new luminescent compounds for various industrial and research purposes (Marae et al., 2022).
Synthesis and Chemical Reactivity
The reactivity of structurally related compounds towards various reagents has been a subject of study, providing insights into the synthetic versatility of these molecules. Such research lays the groundwork for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development, despite the exclusion of drug use and side effects from this discussion. The synthesis pathways explored offer a foundation for further chemical modifications and the exploration of new biological activities (Elkholy & Morsy, 2006).
Advanced Organic Synthesis Techniques
Investigations into Pummerer-type cyclization to synthesize tetrahydroisoquinolines highlight advanced techniques in organic synthesis that could be applicable to similar compounds. These methods enable the construction of complex heterocyclic systems, essential in the development of new materials and potentially active pharmaceutical ingredients (Toda et al., 2000).
Mécanisme D'action
Target of action
The compound contains a trifluoromethyl group, which is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The specific target of this compound would depend on the overall structure and the context in which it is used.
Mode of action
The mode of action would depend on the specific target of the compound. The trifluoromethylation of carbon-centered radical intermediates is a known reaction , which might be relevant depending on the biochemical context.
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. The compound’s trifluoromethyl group could potentially interact with a variety of biochemical pathways due to its reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its overall structure and the specific biological context. Trifluoromethyl groups are known to influence the pharmacokinetic properties of pharmaceutical compounds .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain reactions involving trifluoromethyl groups are known to occur at room temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2S/c1-15-10-11-17(12-16(15)2)32-23(35)14-36-26-19(13-31)24(25-21(33-26)8-5-9-22(25)34)18-6-3-4-7-20(18)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGJHVYMXOHOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

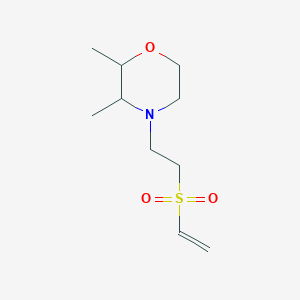
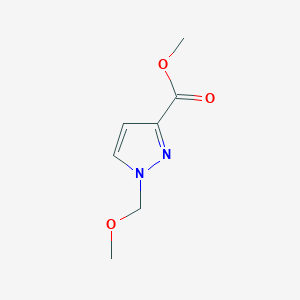
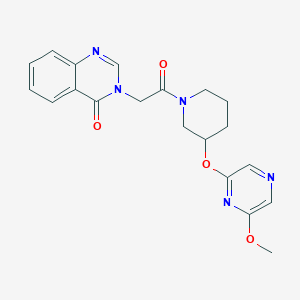
![N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2508879.png)
![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)
![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)
![3-[Tert-butyl(methyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2508887.png)
![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)
